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molecular formula C11H13NO2S B8681912 (2RS,4R)-2-benzyl-4-thiazolidinecarboxylic acid

(2RS,4R)-2-benzyl-4-thiazolidinecarboxylic acid

Cat. No. B8681912
M. Wt: 223.29 g/mol
InChI Key: SNFSDSLKMQQXDU-RGURZIINSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05633270

Procedure details

F (2RS, 4R) -2-Benzyl-4-thiazolidinecarboxylic acid may be prepared in a manner similar to that described in Example 1E, but starting with 53.7 g of L-cysteine and 56.5 g of phenylacetaldehyde. 75.8 g of (2RS,4R)-2-benzyl-4-thiazolidinecarboxylic acid, melting point 200° C., are thereby obtained.
[Compound]
Name
4R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
53.7 g
Type
reactant
Reaction Step Two
Quantity
56.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]1[NH:12][CH:11]([C:13]([OH:15])=[O:14])[CH2:10][S:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N[C@H](C(O)=O)CS.C1(CC=O)C=CC=CC=1>>[CH2:1]([CH:8]1[NH:12][C@H:11]([C:13]([OH:15])=[O:14])[CH2:10][S:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
4R
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1SCC(N1)C(=O)O
Step Two
Name
Quantity
53.7 g
Type
reactant
Smiles
N[C@@H](CS)C(=O)O
Step Three
Name
Quantity
56.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1SC[C@H](N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 75.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05633270

Procedure details

F (2RS, 4R) -2-Benzyl-4-thiazolidinecarboxylic acid may be prepared in a manner similar to that described in Example 1E, but starting with 53.7 g of L-cysteine and 56.5 g of phenylacetaldehyde. 75.8 g of (2RS,4R)-2-benzyl-4-thiazolidinecarboxylic acid, melting point 200° C., are thereby obtained.
[Compound]
Name
4R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
53.7 g
Type
reactant
Reaction Step Two
Quantity
56.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]1[NH:12][CH:11]([C:13]([OH:15])=[O:14])[CH2:10][S:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N[C@H](C(O)=O)CS.C1(CC=O)C=CC=CC=1>>[CH2:1]([CH:8]1[NH:12][C@H:11]([C:13]([OH:15])=[O:14])[CH2:10][S:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
4R
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1SCC(N1)C(=O)O
Step Two
Name
Quantity
53.7 g
Type
reactant
Smiles
N[C@@H](CS)C(=O)O
Step Three
Name
Quantity
56.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1SC[C@H](N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 75.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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